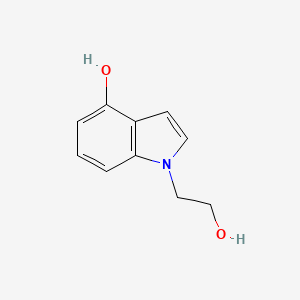
1,2,4-Butanetriol, 3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Butanetriol, 3-chloro- is a chemical compound with the molecular formula C4H9ClO3 It is a derivative of 1,2,4-butanetriol, where one of the hydroxyl groups is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol, 3-chloro- can be synthesized through several methods:
Chlorination of 1,2,4-Butanetriol: This involves the reaction of 1,2,4-butanetriol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to replace one of the hydroxyl groups with a chlorine atom.
Hydroformylation and Reduction: Another method involves the hydroformylation of glycidol followed by reduction. This process involves the addition of a formyl group to glycidol, followed by reduction to yield 1,2,4-butanetriol, which can then be chlorinated.
Biotechnological Synthesis: Recent advancements have shown that genetically engineered Escherichia coli and Pseudomonas fragi bacteria can be used to produce 1,2,4-butanetriol, which can subsequently be chlorinated.
Industrial Production Methods
Industrial production of 1,2,4-butanetriol, 3-chloro- typically involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. These methods are preferred due to their efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Butanetriol, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2,4-butanetriol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is commonly employed.
Major Products Formed
Substitution: Products include 1,2,4-butanetriol and its derivatives.
Oxidation: Products include aldehydes and ketones.
Reduction: The primary product is 1,2,4-butanetriol.
Applications De Recherche Scientifique
1,2,4-Butanetriol, 3-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor for the synthesis of drugs and active pharmaceutical ingredients.
Polymer Industry: It is used in the production of polyesters and other polymers.
Biotechnology: The compound is used in the study of enzymatic reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1,2,4-butanetriol, 3-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl groups can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,2,4-Butanetriol, 3-chloro- can be compared with other similar compounds such as:
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
Glycerol: A similar triol with three hydroxyl groups but no chlorine atom.
Erythritol: A four-carbon sugar alcohol with four hydroxyl groups.
Uniqueness
1,2,4-Butanetriol, 3-chloro- is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where chlorinated intermediates are required .
Propriétés
Numéro CAS |
87032-72-2 |
|---|---|
Formule moléculaire |
C4H9ClO3 |
Poids moléculaire |
140.56 g/mol |
Nom IUPAC |
3-chlorobutane-1,2,4-triol |
InChI |
InChI=1S/C4H9ClO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2H2 |
Clé InChI |
FKAYVCGCODVBDC-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CO)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid,[2-amino-4-cyano-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8510605.png)

![3-Iodo-8-methoxy-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8510620.png)

![(5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol D-Tartrate](/img/structure/B8510623.png)



![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8510652.png)



